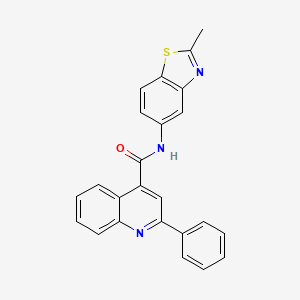
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a quinoline moiety, and a carboxamide group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-benzothiazole with 2-phenylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Quinoline derivatives with ketone or aldehyde functionalities.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzothiazole and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Industry: The compound’s properties make it suitable for use in the development of dyes, pigments, and other materials with specific electronic and optical characteristics .
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and quinoline rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
- 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Uniqueness: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide stands out due to its combination of a benzothiazole ring and a quinoline moiety, which imparts unique electronic and steric properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUJBIOXGLTYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
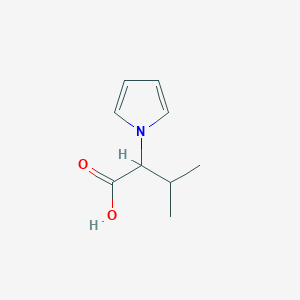
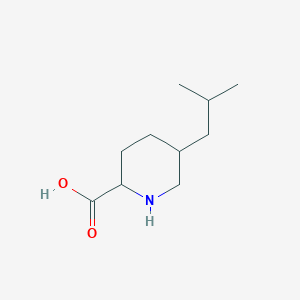
![N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2607320.png)
![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)
![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
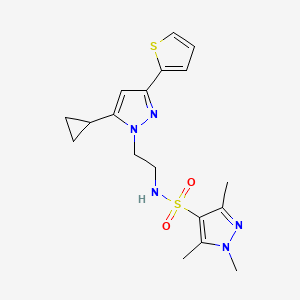
![methyl 2-[8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2607325.png)
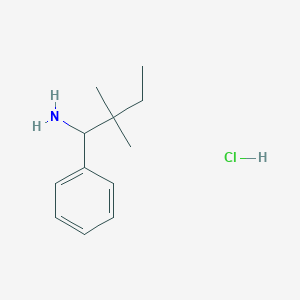
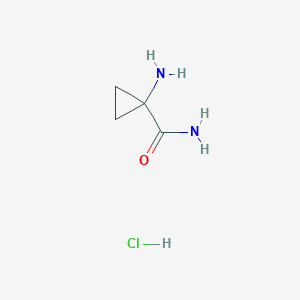

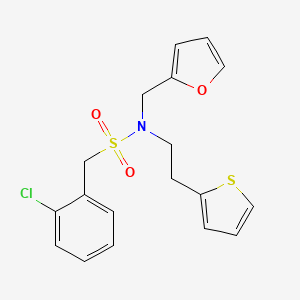
![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)
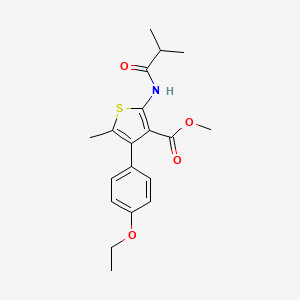
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
